![molecular formula C17H19BrN2O4S2 B2960556 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946373-95-1](/img/structure/B2960556.png)
2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Crystal Structure and Molecular Interactions
One area of research focuses on the crystal structure and molecular interactions of sulfonamide derivatives. Studies on compounds like gliquidone, which shares structural similarities with the subject compound, demonstrate the importance of intramolecular and intermolecular hydrogen bonds in forming stable crystal structures. These interactions can provide insights into the design of new pharmaceuticals and materials with desired physical properties (Gelbrich, Haddow, & Griesser, 2011).
Synthesis of Heterocyclic Compounds
Another significant application is in the synthesis of heterocyclic compounds. Research on the reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides demonstrates the potential to create N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, which are important in medicinal chemistry and materials science (Croce, Cremonesi, Fontana, & Rosa, 2006).
Mechanism of Action
Mode of Action
The compound contains a benzene ring, which can undergo electrophilic aromatic substitution . This reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the temperature .
properties
IUPAC Name |
2-bromo-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S2/c1-2-25(21,22)20-11-5-6-13-9-10-14(12-16(13)20)19-26(23,24)17-8-4-3-7-15(17)18/h3-4,7-10,12,19H,2,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZQQEUVFZVTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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